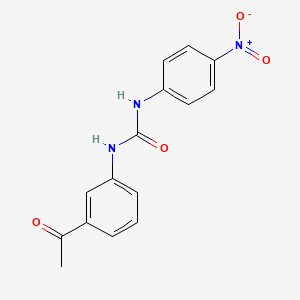

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJZMEUWGXURSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Acetylphenyl 3 4 Nitrophenyl Urea and Analogues

Retrosynthetic Analysis of the 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the disconnection of one of the C-N bonds of the urea (B33335) moiety. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the carbonyl group and the 3-acetylphenyl nitrogen. This pathway identifies 3-aminoacetophenone and 4-nitrophenyl isocyanate as the key precursors. This is often the most common and direct method for the synthesis of unsymmetrical ureas.

Pathway B: Disconnection of the C-N bond between the carbonyl group and the 4-nitrophenyl nitrogen. This pathway points to 4-nitroaniline (B120555) and 3-acetylphenyl isocyanate as the starting materials.

A further disconnection of the isocyanate precursors can be envisioned. For instance, 4-nitrophenyl isocyanate can be retrosynthetically derived from 4-nitroaniline through phosgenation or the use of a phosgene (B1210022) equivalent. Similarly, 3-acetylphenyl isocyanate can be prepared from 3-aminoacetophenone.

An alternative retrosynthetic strategy involves the disconnection of both C-N bonds simultaneously, leading back to a carbonyl source (such as phosgene or its equivalent) and the two respective anilines, 3-aminoacetophenone and 4-nitroaniline. This approach is common in one-pot syntheses where the urea is formed in situ from the reaction of the two amines with a carbonylating agent.

Conventional and Advanced Synthetic Routes for N,N'-Diarylurea Compounds

The synthesis of N,N'-diarylureas can be accomplished through a variety of methods, ranging from traditional approaches to more modern, catalytic systems.

Phosgene-Based and Phosgene Equivalent Approaches

Historically, the reaction of an amine with phosgene (COCl₂) was a primary method for the synthesis of isocyanates, which are key intermediates in urea synthesis. The subsequent reaction of the isocyanate with another amine yields the desired unsymmetrical urea. However, the high toxicity and hazardous nature of phosgene have led to a significant decline in its use in laboratory and industrial settings.

To circumvent the dangers associated with phosgene, several safer "phosgene equivalents" have been developed. These reagents react with amines to generate isocyanates in situ or provide a carbonyl moiety for the direct coupling of two amines. Common phosgene equivalents include:

Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. It is considered a safer and more easily handled alternative to gaseous phosgene. The synthesis of diarylureas using triphosgene typically involves the sequential addition of the two different aryl amines. researchgate.net

Carbonyldiimidazole (CDI): A solid reagent that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to form the urea.

Diphenyl carbonate: Can be used in the presence of a base to facilitate the formation of ureas from amines.

A representative synthesis of a diarylurea using a phosgene equivalent involves the reaction of an aniline (B41778) with triphosgene to form an isocyanate, which then reacts with a second aniline. For instance, a solution of 4-nitroaniline in a suitable solvent like dichloromethane (B109758) (DCM) can be added to a solution of triphosgene. This is followed by the addition of the second amine, such as 3-fluoroaniline, to yield the corresponding diarylurea. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N,N'-diarylureas. Palladium-catalyzed reactions, in particular, have been extensively developed and offer a versatile and efficient route to these compounds. nih.gov

One common approach involves the palladium-catalyzed arylation of urea or a substituted urea with aryl halides. For example, the reaction of urea with an aryl bromide in the presence of a palladium catalyst and a suitable ligand can produce symmetrical N,N'-diarylureas. To synthesize unsymmetrical diarylureas, a mono-substituted urea can be reacted with a different aryl halide. researchgate.net

A facile synthesis of unsymmetrical N,N'-diarylureas has been described utilizing a one-pot arylation-deprotection protocol followed by a second arylation, starting from benzylurea. nih.gov This method allows for the sequential introduction of two different aryl groups. The general applicability of palladium-catalyzed methods allows for the coupling of a wide range of (hetero)aryl halides with ureas, providing access to a diverse array of diarylurea derivatives in good to excellent yields. nih.gov

The direct palladium-catalyzed oxidative carbonylation of amines is another advanced route. This method involves the reaction of primary amines with carbon monoxide and an oxidant in the presence of a palladium catalyst, such as PdI₂, to form symmetrically disubstituted ureas. nih.govbioorganic-chemistry.com By using a mixture of a primary and a secondary amine, trisubstituted ureas can also be synthesized. nih.gov

Green Chemistry Principles Applied to Urea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of urea synthesis, this has led to the development of more environmentally benign methodologies.

A notable green approach is the use of 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives. researchgate.net These dioxazolones serve as precursors to in situ generated isocyanate intermediates under mild heating conditions, often in the presence of a non-toxic base like sodium acetate (B1210297) and in a green solvent such as methanol (B129727). researchgate.net This method offers several advantages, including the avoidance of toxic reagents, mild reaction conditions, and often the ability to obtain the product in high purity without the need for chromatographic separation. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of diarylurea synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for achieving the desired outcome.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the synthesis of diarylureas, the solvent must be able to dissolve the reactants and intermediates, and it should not interfere with the reaction. Common solvents for these reactions include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

The optimal solvent often depends on the specific synthetic route. For instance, in the synthesis of unsymmetrical phenylureas using dioxazolones, methanol has been identified as a suitable green solvent. researchgate.net The reaction temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the desired product. Conversely, lower temperatures may result in slow or incomplete reactions.

For example, in some palladium-catalyzed arylations, it was observed that thermal decomposition of the product could occur at higher temperatures, leading to the formation of isocyanates and reduced yields. By lowering the reaction temperature, these decomposition pathways could be prevented, resulting in a significant increase in the product yield. nih.gov

The optimization of reaction conditions is often an empirical process, requiring the systematic variation of different parameters to identify the optimal set of conditions. The following interactive data table illustrates a hypothetical optimization of the synthesis of a diarylurea, showing how changes in solvent and temperature can affect the reaction yield.

Interactive Data Table: Optimization of Diarylurea Synthesis

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 25 | 65 |

| 2 | Dichloromethane | 40 | 75 |

| 3 | Tetrahydrofuran | 25 | 70 |

| 4 | Tetrahydrofuran | 65 | 85 |

| 5 | Methanol | 25 | 60 |

| 6 | Methanol | 60 | 92 |

| 7 | Dimethylformamide | 25 | 78 |

| 8 | Dimethylformamide | 80 | 88 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Catalyst Selection and Ligand Design

The synthesis of unsymmetrical diaryl ureas such as this compound often moves beyond traditional methods involving phosgene or isocyanates to more advanced catalytic systems that offer milder conditions and broader functional group tolerance. nih.govmdpi.com Catalyst selection is paramount in achieving high yields and selectivity. Modern approaches frequently employ transition metal catalysts, such as palladium, nickel, or copper, to facilitate the C-N bond-forming reactions that construct the urea linkage. nih.govacs.org

For instance, palladium-catalyzed carbonylation reactions represent a powerful strategy. In these methods, an aryl halide and an amine can be coupled with carbon monoxide as the carbonyl source. The design of the ligand is critical to the success of these catalytic cycles. Ligands, typically phosphine-based, modulate the electronic properties and steric environment of the metal center, influencing catalytic activity and stability. nih.gov The development of dialkylarylphosphine ligands that incorporate a Lewis-basic urea subunit has been shown to be effective in various palladium-catalyzed cross-coupling reactions. nih.gov

Another emerging area is the use of electrocatalysis for urea synthesis, which provides a sustainable alternative to conventional methods. repec.orgnih.govnih.gov While much of this research focuses on synthesis from carbon dioxide and nitrogenous species, the principles of catalyst design, such as enhancing intermediate adsorption and facilitating C-N coupling, are broadly applicable. nih.govmdpi.com For laboratory-scale synthesis of specific urea derivatives, hypervalent iodine reagents like PhI(OAc)₂ have been utilized to mediate the coupling of amines and amides under relatively mild conditions, offering an alternative to metal-catalyzed routes. mdpi.com

Table 1: Overview of Catalytic Approaches for Urea Synthesis

| Catalytic Approach | Metal/Reagent | Typical Ligands/Conditions | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Palladium (Pd) | Phosphine ligands (e.g., Xantphos, dppf) | High functional group tolerance |

| Nickel-Catalyzed Amination | Nickel (Ni) | N-heterocyclic carbenes (NHCs), TMEDA | Use of abundant, less expensive metal |

| Copper-Catalyzed Coupling | Copper (Cu) | Phenanthroline, diamine ligands | Effective for N-arylation reactions |

| Hypervalent Iodine Mediation | PhI(OAc)₂ | Metal-free, mild conditions | Orthogonal to many metal-catalyzed methods |

| Electrocatalysis | Various (e.g., Cu, Ni) | Phthalocyanines, MXenes | Sustainable, ambient conditions |

Synthesis of Targeted Structural Analogues for Systematic Exploration

The synthesis of analogues of this compound is essential for understanding how structural modifications impact its chemical and physical properties. This involves systematic derivatization of the core structure.

Derivatization Strategies on Phenyl Moieties

Modifications to the two distinct phenyl rings allow for a fine-tuning of the molecule's properties.

Modifications of the 3-Acetylphenyl Moiety: The acetyl group serves as a versatile chemical handle for derivatization.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(3-(1-hydroxyethyl)phenyl)-3-(4-nitrophenyl)urea.

Oxidation: The methyl group of the acetyl function can be oxidized to a carboxylic acid under strong oxidizing conditions, though this might require protection of the urea functionality.

Condensation: The acetyl group can undergo aldol (B89426) or other condensation reactions with various aldehydes to extend the carbon chain.

Modifications of the 4-Nitrophenyl Moiety: The nitro group is a key site for chemical manipulation.

Reduction: The most common derivatization is the reduction of the nitro group to an amine (-NH₂) using reagents such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media. This produces 1-(3-acetylphenyl)-3-(4-aminophenyl)urea, a key intermediate for further functionalization.

Further Derivatization of the Amine: The resulting amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer or similar reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Modifications of the Urea Linkage

Altering the central urea linker can significantly impact the molecule's conformational properties and its ability to form hydrogen bonds. nih.gov

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This is typically achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. This modification prevents the urea from acting as a hydrogen bond donor at the site of substitution.

Bioisosteric Replacement: The urea moiety can be replaced with other functional groups that have similar physicochemical properties, a strategy often employed in drug discovery. bohrium.com

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur to form a thiourea can be achieved by using thiophosgene (B130339) equivalents or by reacting an isothiocyanate with the corresponding amine. Thioureas often exhibit different hydrogen bonding capabilities and lipophilicity.

Guanidine (B92328): The carbonyl group can be replaced by a C=NH or C=NR group to form a guanidine linkage.

Squaramide: Squaramides are four-membered ring structures that are recognized as effective non-classical bioisosteres of the urea group, capable of forming strong hydrogen bonds. nih.gov

Table 2: Examples of Derivatization Strategies

| Moiety | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 3-Acetylphenyl | Reduction | NaBH₄ | -CH(OH)CH₃ |

| 4-Nitrophenyl | Reduction | H₂, Pd/C | -NH₂ |

| Urea Linkage | Bioisosteric Replacement | Lawesson's reagent | Thiourea (-NH-CS-NH-) |

| Urea Linkage | N-Alkylation | NaH, CH₃I | N-Methyl Urea |

Purity Assessment of Synthesized Batches through Chromatographic Techniques

Ensuring the purity of synthesized batches of this compound and its analogues is critical. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy. mtc-usa.comresearchgate.netnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenylurea compounds. nih.gov In this method, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water, often with a pH modifier like formic acid or trifluoroacetic acid) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov

Detection: Due to the presence of aromatic rings and the nitro group, this compound has strong chromophores, making it readily detectable by UV-Vis spectroscopy. nih.govresearchgate.net A photodiode array (DAD) detector is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Quantification: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, an internal or external standard method can be employed. google.com

Other chromatographic techniques like thin-layer chromatography (TLC) are used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks before undertaking more rigorous HPLC analysis.

Table 3: Typical HPLC Conditions for Purity Analysis of Phenylurea Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

Advanced Structural Elucidation and Conformational Analysis of 1 3 Acetylphenyl 3 4 Nitrophenyl Urea

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methodologies are indispensable for the initial confirmation of the molecular structure of 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea, providing insights into its constituent functional groups and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) techniques, offers an unparalleled ability to elucidate the precise connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons of the 3-acetylphenyl and 4-nitrophenyl moieties, as well as the urea (B33335) N-H protons. The aromatic protons will likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings. The protons on the 4-nitrophenyl ring, being part of a highly electron-deficient system, are anticipated to resonate at the lower end of this range. The protons of the 3-acetylphenyl ring will show characteristic splitting patterns determined by their substitution. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (around δ 2.6 ppm). The urea N-H protons typically present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The acetyl carbonyl carbon will likely resonate at a much lower field, typically above δ 195 ppm. The aromatic carbons will produce a series of signals in the δ 110-150 ppm range, with their exact shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

2D NMR Spectroscopy (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for the unambiguous assignment of all proton and carbon signals. HSQC would reveal direct one-bond correlations between protons and their attached carbons. HMBC, on the other hand, would show correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the connectivity across the urea linkage and confirming the substitution patterns on both aromatic rings.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl -CH₃ | ~2.6 (s) | ~27 |

| Acetyl C=O | - | ~198 |

| Urea N-H | Broad singlets | - |

| Urea C=O | - | ~153 |

| Aromatic C-H (3-acetylphenyl) | Multiplets | ~118-140 |

| Aromatic C-H (4-nitrophenyl) | Multiplets | ~118-146 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C=O, and NO₂ groups.

The N-H stretching vibrations of the urea moiety are anticipated to appear as one or two bands in the region of 3200-3400 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the urea group typically gives rise to a strong absorption band, often referred to as the "Amide I" band, in the range of 1630-1680 cm⁻¹. The acetyl carbonyl will also exhibit a strong stretching band, generally at a higher frequency than the urea carbonyl, around 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce two strong bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.comorgchemboulder.comblogspot.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3400 |

| C=O (Acetyl) | Stretching | 1680 - 1700 |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 |

| N-H (Urea) | Bending (Amide II) | 1550 - 1620 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. The calculated exact mass for C₁₅H₁₃N₃O₄ is 299.0899 Da.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for diaryl ureas involve cleavage of the C-N bonds of the urea linkage. nih.govresearchgate.netresearchgate.net This could lead to the formation of fragment ions corresponding to the 3-acetylphenyl isocyanate and 4-nitroaniline (B120555) moieties, or their respective radical cations. Further fragmentation of these initial products would also be expected.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Analysis of Torsion Angles and Bond Geometries

The molecular conformation of diaryl ureas is largely defined by the torsion angles around the C-N bonds of the urea bridge. In analogous structures, the molecule is often nearly planar, with a small dihedral angle between the two phenyl rings. acs.org For instance, in 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea (B12006633), the dihedral angle between the two phenyl rings is 8.70(7)°. acs.org A similar near-planar conformation is expected for this compound, which would be stabilized by the delocalization of electrons across the urea linkage and into the aromatic rings. Bond lengths and angles within the phenyl rings and the urea moiety are expected to be within the normal ranges for such functional groups.

| Compound | Torsion Angle 1 | Torsion Angle 2 | Dihedral Angle between Phenyl Rings |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea | 178.39(11) | -165.69(11) | 8.70(7) |

| 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea | - | - | 6.51(9) |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of N-aryl-N'-(4-nitrophenyl)ureas is typically dominated by a network of intermolecular hydrogen bonds. researchgate.netias.ac.indiva-portal.org The N-H groups of the urea moiety are excellent hydrogen bond donors, while the urea carbonyl oxygen and the oxygens of the nitro group are effective hydrogen bond acceptors. A common hydrogen bonding motif in diaryl ureas is the formation of a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net

Alternatively, the N-H donors may form hydrogen bonds with the nitro groups of adjacent molecules. acs.orgresearchgate.net In the crystal structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, molecules form cyclic intermolecular associations through two urea N-H···O(nitro) hydrogen bonds. acs.org The presence of the acetyl group in the title compound introduces an additional potential hydrogen bond acceptor site (the acetyl carbonyl oxygen), which could lead to more complex hydrogen bonding networks. Weak intermolecular interactions, such as C-H···O and π-π stacking interactions between the aromatic rings, are also expected to play a role in stabilizing the crystal lattice.

Conformational Landscape Analysis in Solution and Solid States

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C–N bonds of the urea bridge and the orientation of the acetyl group. In solution, the molecule is expected to exhibit dynamic behavior, with various conformers coexisting in equilibrium. The stability of these conformers is governed by a delicate balance of steric and electronic effects.

The orientation of the urea moiety with respect to the phenyl rings is typically described as trans-trans, which is the most stable conformation for N,N'-diphenyl urea derivatives. researchgate.net This arrangement minimizes steric hindrance and allows for the formation of extended hydrogen-bonded chains. The planarity of the molecule is further influenced by intramolecular interactions, such as weak C–H···O contacts, which can contribute to the stabilization of a particular conformer. researchgate.net

| Parameter | Expected Value/State | Basis for Expectation |

| Phenyl Ring Dihedral Angle | Small (likely < 10°) | Data from analogous chloro and fluoro-substituted compounds nih.govnih.gov |

| Urea Conformation | Predominantly trans-trans | General stability of this conformation for diaryl ureas researchgate.net |

| Solution State | Dynamic equilibrium of conformers | Rotational freedom around C-N bonds |

| Solid State | Locked, near-planar conformation | Optimization of crystal packing and intermolecular forces |

Supramolecular Assembly and Crystal Engineering Aspects

The true significance of this compound in materials science lies in its potential for forming predictable and robust supramolecular architectures. The urea group is a powerful hydrogen-bonding motif, with two N–H donors and one C=O acceptor. This functionality allows for the formation of characteristic hydrogen-bonding patterns, or "synthons," which are the building blocks of crystal engineering.

The most common supramolecular motif in diaryl ureas is the one-dimensional tape or chain structure, assembled via N–H···O=C hydrogen bonds. researchgate.net In this arrangement, each urea molecule donates two hydrogen bonds to and accepts two hydrogen bonds from its neighbors, creating a robust, self-complementary array.

However, the presence of the nitro group in this compound introduces competition for hydrogen bond acceptors. The oxygen atoms of the nitro group can also participate in hydrogen bonding, leading to alternative supramolecular synthons. In many N-aryl-N′-4-nitrophenyl ureas, the N–H donors of the urea group form hydrogen bonds with the nitro groups of adjacent molecules, rather than the carbonyl oxygen. researchgate.net This can lead to the formation of cyclic motifs or chains where the urea···nitro synthon is the primary interaction. nih.gov

The interplay between the urea···urea, urea···nitro, and other potential interactions is a key aspect of the crystal engineering of this compound. The specific synthon that predominates in the solid state will depend on subtle factors, including the electronic nature of the substituents and the crystallization conditions. The ability to control these interactions opens up possibilities for the rational design of materials with specific solid-state properties.

| Supramolecular Synthon | Description | Key Interacting Groups |

| Urea Tape (α-network) | One-dimensional chain | N–H (donor) and C=O (acceptor) of the urea group researchgate.net |

| Urea-Nitro Synthon | Cyclic or chain motifs | N–H (donor) of the urea group and O–N–O (acceptor) of the nitro group researchgate.netnih.gov |

| Weak Interactions | Directional packing influence | C–H (donor) and C=O (acceptor) of the acetyl group |

Computational and Theoretical Investigations of 1 3 Acetylphenyl 3 4 Nitrophenyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Optimized Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and obtaining the optimized, lowest-energy geometry of molecules. For a molecule like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.gov Such calculations for analogous compounds have successfully predicted molecular geometries that are in good agreement with experimental X-ray crystallography data. mdpi.com

The optimized geometry of this compound is predicted to feature a relatively planar urea (B33335) bridge linking the two phenyl rings. However, some degree of torsion between the phenyl rings and the urea moiety is expected to minimize steric hindrance. In related N-aryl-N′-4-nitrophenyl ureas, the dihedral angle between the two aryl planes can vary significantly, but often decreases upon complexation with other molecules, suggesting conformational flexibility. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be predominantly localized on the more electron-rich 3-acetylphenyl ring and the urea linker, which can act as electron-donating regions. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer from the acetylphenyl moiety to the nitrophenyl moiety upon electronic excitation.

While specific energy values for the target compound are not available, studies on similar nitrophenyl-containing organic molecules have reported HOMO-LUMO gaps in the range of 4.0 eV, indicating that such compounds can be classified as reactive organic molecules. mdpi.com The presence of both electron-donating (acetyl) and electron-withdrawing (nitro) groups is a common strategy to narrow the HOMO-LUMO gap. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Structurally Related Compound (4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione)

| Parameter | Energy (eV) |

| EHOMO | -7.41 |

| ELUMO | -3.38 |

| Energy Gap (ΔE) | 4.03 |

Note: Data is for a related nitrophenyl-containing heterocyclic urea derivative and is intended to be illustrative. mdpi.com

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

For this compound, the most negative potential (typically colored red) is expected to be localized around the oxygen atoms of the carbonyl group in the urea bridge, the acetyl group, and the nitro group. These regions are electron-rich and can act as hydrogen bond acceptors. The most positive potential (typically colored blue) is anticipated around the N-H protons of the urea linker, making them strong hydrogen bond donors. researchgate.net The aromatic protons will exhibit moderately positive potential. This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological macromolecules, such as enzymes, through hydrogen bonding and other electrostatic interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solvent Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and stability in a simulated environment, such as a solvent. researchgate.netnjit.edu For this compound, MD simulations in an aqueous solvent would be instrumental in exploring its conformational landscape and the stability of different conformers.

The urea moiety and the single bonds connecting it to the phenyl rings allow for considerable rotational freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different rotational states. nih.gov Furthermore, these simulations can elucidate the role of the solvent in stabilizing certain conformations through hydrogen bonding with the urea, acetyl, and nitro groups. The dynamics of water molecules around the solute can also be analyzed to understand solvation effects. nih.gov While specific MD studies on this compound are not available, simulations of urea and its derivatives in aqueous solution are a well-established methodology. nih.govresearchgate.netnjit.edu These simulations typically show that water molecules form a structured solvation shell around the polar groups of the urea derivative. researchgate.net

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein, to form a stable complex. researchgate.netnih.gov Urea derivatives are known to inhibit various protein kinases, and thus, molecular docking studies of this compound with relevant kinase targets could provide valuable insights into its potential as a kinase inhibitor. nih.govmdpi.commdpi.com

In a typical kinase docking study, the this compound molecule would be docked into the ATP-binding site of the kinase. The urea moiety is a key pharmacophore that often forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. researchgate.net Specifically, one N-H group of the urea can act as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (e.g., cysteine), while the carbonyl oxygen of the urea can act as a hydrogen bond acceptor from a backbone N-H of another hinge residue (e.g., aspartate). nih.gov

The 3-acetylphenyl group would likely occupy a hydrophobic pocket, with the acetyl group potentially forming additional hydrogen bonds. The 4-nitrophenyl group would extend into another region of the binding site, where the nitro group could also participate in hydrogen bonding or electrostatic interactions. mdpi.com

Table 2: Plausible Key Interacting Residues for Diaryl Urea Derivatives in a Kinase Active Site

| Interaction Type | Donor/Acceptor on Ligand | Interacting Residue (Example) |

| Hydrogen Bond | Urea N-H | Cysteine (backbone C=O) |

| Hydrogen Bond | Urea C=O | Aspartate (backbone N-H) |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Alanine |

| Hydrogen Bond | Acetyl C=O | Lysine, Serine (side chain) |

| Hydrogen Bond | Nitro O | Asparagine, Glutamine (side chain) |

Note: This table represents common interactions observed for diaryl urea kinase inhibitors and is a hypothetical representation for this compound.

Molecular docking programs provide scoring functions to estimate the binding affinity of a ligand to its target protein. ucl.ac.uk These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable binding interaction. While these scores are approximations, they are useful for comparing the binding of different ligands to the same target and for prioritizing compounds for further study. mdpi.com

For this compound, a favorable binding affinity would be expected if its size, shape, and chemical features are complementary to the active site of a target kinase. The predicted binding energy would be a sum of the contributions from the various interactions, including the strong hydrogen bonds formed by the urea core and additional interactions from the substituted phenyl rings. ucl.ac.uk More advanced computational methods, such as binding free energy calculations based on MD simulations, can provide more accurate predictions of binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. For diaryl urea derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the relationship between molecular structure and biological activity. nih.govnih.gov These models translate the complex interplay of a molecule's physicochemical properties into a mathematical equation that can predict the activity of novel compounds, thereby guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Development of QSAR Models Based on Molecular Descriptors

Constitutional Descriptors: These describe the basic molecular composition and include attributes like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these can include molecular volume and surface area.

Physicochemical Descriptors: Properties such as lipophilicity (logP), polarizability, and molar refractivity are crucial in determining how a compound interacts with biological systems.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic charges on atoms. nih.gov

A typical workflow for developing a QSAR model for a series of diaryl urea derivatives would involve:

Data Set Collection: Assembling a series of compounds with experimentally determined biological activities (e.g., IC50 values).

Molecular Modeling: Generating the 3D structures of the compounds and optimizing their geometries using computational chemistry software.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Partial Least Squares (PLS) and Support Vector Machines (SVM), to establish a correlation between the descriptors and the biological activity. nih.govnih.gov

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its reliability.

For a hypothetical QSAR model for a series of compounds including this compound, the resulting equation might look like:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Diaryl Urea Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight | Can correlate with size and binding site occupancy. |

| Topological | Branching Index | Affects molecular shape and steric interactions. |

| Physicochemical | LogP (Lipophilicity) | Influences cell membrane permeability and solubility. |

| Physicochemical | Polarizability | Relates to the molecule's ability to form dipole-dipole interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Indicate the molecule's reactivity and ability to participate in charge-transfer interactions. |

Application of Models for Virtual Screening and Design of New Analogues

Once a statistically significant and validated QSAR model is established for a series of diaryl ureas, it becomes a powerful tool for virtual screening and the rational design of new analogues. researchgate.net Virtual screening involves the use of the QSAR model to predict the biological activity of a large library of virtual compounds without the need for their synthesis and experimental testing. This process significantly accelerates the discovery of potential new drug candidates. researchgate.net

The insights gained from the QSAR model's descriptors can guide the modification of a lead compound like this compound to enhance its activity. For instance, if the model indicates that increased aromaticity and polarizability are beneficial for activity, new analogues could be designed with these features enhanced. nih.gov Conversely, if certain steric properties are shown to be detrimental, modifications can be made to avoid these unfavorable characteristics.

The process of designing new analogues based on a QSAR model typically involves:

Scaffold Hopping or Modification: Altering the core structure or substituents of the lead compound.

In Silico Evaluation: Calculating the molecular descriptors for the newly designed virtual compounds.

Activity Prediction: Using the established QSAR model to predict the biological activity of these new analogues.

Prioritization for Synthesis: Selecting the most promising candidates with high predicted activity for chemical synthesis and subsequent experimental validation.

This iterative cycle of design, prediction, and testing allows for the focused and efficient optimization of lead compounds, ultimately leading to the development of more effective therapeutic agents.

Biological and Biochemical Activity Profiling of 1 3 Acetylphenyl 3 4 Nitrophenyl Urea in Vitro/preclinical Focus

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in drug discovery, providing insights into the potential therapeutic applications of a compound. The urea (B33335) scaffold is present in numerous enzyme inhibitors. frontiersin.orgresearchgate.net

Target Enzyme Identification and Validation (e.g., Kinases, Hydrolases, Proteases)

Based on a review of the scientific literature, specific studies identifying and validating the target enzymes for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea have not been reported. While diaryl urea derivatives are known to target a range of enzymes, including various kinases, hydrolases, and proteases, dedicated research to identify the specific enzymatic targets of this compound is not currently available. frontiersin.orgresearchgate.net

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Kinetics

The half maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. wikipedia.org A comprehensive search of scientific databases indicates that the IC50 values and the kinetics of enzyme inhibition for this compound have not been experimentally determined and reported. Consequently, there is no available data to present in a tabular format for this specific compound.

Mechanism-Based Inhibition Studies (In Vitro)

Mechanism-based inhibition studies are crucial for understanding the mode of action of an inhibitor. Such studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or if it functions as an irreversible inhibitor. At present, there are no published in vitro studies detailing the mechanism-based inhibition of any specific enzyme by this compound.

Cell-Based Assays for Specific Biological Pathway Modulation

Cell-based assays are instrumental in evaluating the biological effects of a compound in a cellular context.

In Vitro Antiproliferative or Cytotoxic Activity against Specific Cell Lines (e.g., Cancer Cell Lines, Microorganisms)

The antiproliferative and cytotoxic activities of various diaryl urea derivatives have been investigated against a range of cancer cell lines and microorganisms. nih.govnih.govnih.govmdpi.comresearchgate.netpreprints.org However, specific studies detailing the in vitro antiproliferative or cytotoxic effects of this compound against named cell lines are not available in the current body of scientific literature. Therefore, no data on its activity spectrum or potency (e.g., IC50 values against specific cell lines) can be provided.

Interactive Data Table: In Vitro Antiproliferative/Cytotoxic Activity of this compound

| Cell Line | Organism/Disease | IC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

Analysis of Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound reaches and interacts with its intended target within a cell is a critical step in drug development. discoverx.comnih.gov Techniques such as cellular thermal shift assays (CETSA) are employed for this purpose. A review of the literature indicates that no studies on the cellular target engagement or the modulation of specific biological pathways by this compound have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Exploration

Design and Synthesis of Analogues Based on Initial Activity Profiles

The design of novel diaryl urea (B33335) derivatives frequently originates from a "hit" compound identified in a biological screen or is based on the structure of known inhibitors, such as the multi-kinase inhibitor sorafenib. nih.govnih.gov The initial activity profile of a lead compound guides the synthesis of a library of analogues to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties. nih.gov The synthetic strategy for these compounds is typically straightforward, often involving the reaction of a substituted aniline (B41778) with a corresponding phenyl isocyanate in a suitable solvent like dichloromethane (B109758). nih.govnih.gov This facile chemistry allows for the rapid generation of a diverse array of compounds where substituents on both aryl rings are systematically varied. nih.gov For 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, this would involve reacting 3-aminoacetophenone with 4-nitrophenyl isocyanate.

Systematic Modification of Substituents and Linkages and Their Impact on Activity

The core of SAR exploration lies in the systematic modification of the compound's structure. For a diaryl urea scaffold, this involves alterations to the two phenyl rings (often designated as the proximal and distal rings) and the central urea linker. nih.gov

Key modifications and their general impact on activity include:

Substituents on the Phenyl Rings: The nature, position, and size of substituents on both aromatic rings are critical for activity. The introduction of electron-withdrawing groups, such as halogens (Cl, F), trifluoromethyl (CF₃), or cyano (CN), is a common strategy. nih.gov Studies have shown that compounds bearing halogen atoms often emerge as the most active analogues. researchgate.net The acetyl group on the first ring and the nitro group on the second ring of this compound are both strong electron-withdrawing groups, which can significantly influence the electronic properties and binding interactions of the molecule. The specific placement of these groups (meta for acetyl, para for nitro) dictates the orientation of the molecule within the target's binding site. nih.gov

Linker Modifications: While the urea group is a privileged linker, its modification or replacement can impact activity. researchgate.net Introducing more rigid linkers, such as vinyl or ethynyl (B1212043) groups, has been shown to produce significant inhibitory activity against various cancer cell lines. medchemexpress.com The replacement of the urea's oxygen with sulfur to create a thiourea (B124793) can also be explored, though this may alter the hydrogen bonding geometry. researchgate.net

The following table summarizes the general SAR trends for the diaryl urea scaffold based on findings from related compounds.

| Modification Area | Modification Type | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring A (e.g., Acetylphenyl) | Varying position of substituents (ortho, meta, para) | Affects binding orientation and can switch between agonism/antagonism. The meta-position is common in many inhibitors. | nih.gov |

| Phenyl Ring B (e.g., Nitrophenyl) | Introduction of halogens (F, Cl) or CF₃ group | Generally enhances antiproliferative and kinase inhibitory activity. | nih.gov |

| Phenyl Ring B (e.g., Nitrophenyl) | Replacement of nitro group with other electron-withdrawing groups | Can modulate potency and improve safety profile. | nih.gov |

| Central Linker | Replacement of urea with thiourea | Can maintain or slightly decrease activity, alters hydrogen bonding potential. | researchgate.net |

| Central Linker | Introduction of rigid linkers (e.g., vinyl, ethynyl) | Can increase potency by reducing conformational flexibility and improving binding affinity. | medchemexpress.com |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the diaryl urea class, the key pharmacophoric features are well-established. researchgate.net

Two Aromatic Rings: Two hydrophobic phenyl rings that occupy specific pockets within the enzyme's active site. researchgate.net

Urea Linker: This central moiety acts as a crucial hydrogen-bonding unit. The two N-H groups serve as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. researchgate.net This "clamp" often forms key interactions with the hinge region of protein kinases.

Specific Substituents: The substituents on the phenyl rings provide additional interactions. For this compound, the acetyl and nitro groups would be key features, potentially forming specific hydrogen bonds or polar interactions that enhance binding affinity. nih.gov

These features—a terminal phenyl ring occupying a hydrophobic pocket, a central hydrogen-bonding urea moiety, and a second substituted phenyl ring—are characteristic of many Type II kinase inhibitors. researchgate.net

Correlation of Computational Predictions with Experimental SAR Data

Computer-aided drug design (CADD) plays a vital role in understanding and predicting the SAR of diaryl urea derivatives. nih.gov

Molecular Docking: This technique is used to predict the binding mode of a compound within the active site of its biological target. nih.gov For this compound, docking studies could reveal how the molecule orients itself, for instance, in the ATP-binding pocket of a protein kinase. These models can identify specific amino acid residues that form hydrogen bonds with the urea linker or interact with the acetyl and nitro groups, thereby explaining the experimental activity data. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For diaryl ureas, descriptors such as molecular size, degree of branching, aromaticity, and polarizability have been shown to affect their inhibitory activity. nih.gov These models allow researchers to correlate the predicted properties of designed compounds with their likely experimental potency.

Often, computational predictions are validated by synthesizing the proposed compounds and testing their biological activity, creating a feedback loop that refines the computational models. nih.gov

Development of Predictive Models for Guiding Future Compound Design

The ultimate goal of SAR and computational studies is to develop robust, predictive models that can guide the design of future analogues with improved properties. malvernpanalytical.com For the diaryl urea class, several types of predictive models have been successfully developed.

QSAR Models: As mentioned, validated QSAR models can predict the activity of new, unsynthesized compounds. nih.gov A good model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds most likely to be active, saving time and resources. For example, linear (Multiple Linear Regressions) and nonlinear (Support Vector Machine) models have been successfully applied to diaryl urea derivatives. nih.gov

3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR models provide a visual map of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored on the molecular scaffold. researchgate.net Such a model for the this compound scaffold would provide clear, intuitive guidance for medicinal chemists on how to modify the structure to enhance biological activity.

These predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to lead optimization. malvernpanalytical.com

Mechanistic Insights into the Biological Actions of 1 3 Acetylphenyl 3 4 Nitrophenyl Urea

Elucidation of Molecular Binding Modes with Identified Biological Targets

No specific biological targets for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea have been identified in the available literature. While diaryl ureas, in general, are known to interact with protein targets through hydrogen bonds via the urea (B33335) moiety and nonbonded π interactions from the aromatic rings, specific binding mode analyses for this compound are absent.

Investigation of Downstream Cellular Signaling Pathways Modulation (In Vitro)

There are no published in vitro studies investigating the effects of this compound on any cellular signaling pathways. While other novel diaryl urea derivatives have been shown to modulate pathways such as the PI3K/Akt signaling pathway, this has not been demonstrated for the specific compound .

Determination of Specificity: On-Target vs. Off-Target Interactions (Biochemical and Cellular Assays)

Information from biochemical or cellular assays to determine the on-target versus off-target interactions of this compound is not available.

Kinetic Analysis of Target-Compound Interactions

No kinetic data, such as binding affinity (K_d), inhibition constants (K_i), or association/dissociation rates, for the interaction of this compound with any biological target has been reported.

Due to the lack of specific research on this compound, no data tables can be generated.

Conclusion and Future Research Directions for 1 3 Acetylphenyl 3 4 Nitrophenyl Urea

Summary of Key Academic Findings and Contributions to the Field of Urea (B33335) Chemistry

The study of unsymmetrical diaryl ureas is a significant area within medicinal and materials chemistry. While direct academic literature on 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is not extensively available, the broader class of N,N'-diaryl ureas has been the subject of considerable research. These compounds are recognized for their diverse biological activities, including roles as enzyme inhibitors and antibacterial agents. The general structure, featuring a central urea moiety flanked by two different substituted phenyl rings, allows for a wide range of structural modifications to modulate their physicochemical and biological properties.

Key contributions from the study of related phenylurea compounds include:

Enzyme Inhibition: Many diaryl ureas are known to be potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. For instance, compounds with similar structural motifs have been investigated as inhibitors of VEGFR-2 and c-MET, both implicated in tumor growth and progression. nih.gov The presence of the nitro group and the acetylphenyl group in the target compound suggests potential for similar interactions within enzyme active sites.

Antibacterial and Antifungal Activity: Phenylurea derivatives have demonstrated notable antibacterial and antifungal properties. scielo.br The urea linkage is a key structural feature that can participate in hydrogen bonding interactions with biological targets in microorganisms. The specific substituents on the phenyl rings play a critical role in determining the spectrum and potency of antimicrobial activity. nih.gov

The academic exploration of this class of compounds has established them as versatile scaffolds for the development of biologically active agents. The synthesis of unsymmetrical ureas is typically achieved through the reaction of an isocyanate with an amine, allowing for the systematic variation of substituents on either phenyl ring. nih.gov

Unanswered Questions and Current Research Gaps Pertaining to the Compound

The primary research gap concerning This compound is the lack of specific studies on its synthesis, characterization, and biological evaluation. While the synthesis of related compounds is well-documented, the specific reaction conditions and yields for this particular molecule have not been reported in peer-reviewed literature.

Key unanswered questions include:

Synthesis and Characterization: What is the most efficient synthetic route to obtain high-purity This compound ? What are its detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic properties?

Biological Activity Profile: Does this compound exhibit any significant biological activity? Specifically, its potential as a kinase inhibitor, antibacterial agent, or antifungal agent remains unexplored.

Structure-Activity Relationships (SAR): How do the acetyl and nitro groups at the meta and para positions, respectively, influence its biological activity compared to other substituted diaryl ureas?

Mechanism of Action: If biologically active, what are the specific molecular targets and mechanisms of action of this compound?

The absence of this fundamental data represents a significant void in the scientific understanding of this specific chemical entity.

Potential for Further Development as a Chemical Probe or Lead Scaffold

Based on the known activities of structurally related compounds, This compound holds potential for development in several areas:

Chemical Probe: A chemical probe is a small molecule used to study biological systems. If this compound is found to have a specific and potent biological activity, it could be developed as a probe to investigate the function of its target protein or pathway. Its relatively simple structure would also lend itself to the straightforward attachment of reporter tags or affinity labels.

Lead Scaffold for Drug Discovery: The diaryl urea motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. The specific substitution pattern of This compound could serve as a starting point for the design of new therapeutic agents. For example, modification of the acetyl and nitro groups could lead to the discovery of potent and selective inhibitors of a particular enzyme or receptor. The synthetic accessibility of diaryl ureas allows for the creation of a library of analogs for screening and optimization. nih.gov

The development of this compound would be contingent on initial studies confirming some form of interesting biological activity.

Proposed Future Research Avenues and Methodological Advancements

To address the current research gaps, a systematic investigation of This compound is proposed. The following research avenues would be critical:

Synthesis and Full Characterization:

Development of an optimized, scalable synthesis protocol.

Comprehensive characterization using modern analytical techniques, including 1H and 13C NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure and conformation.

Broad Biological Screening:

Screening the compound against a diverse panel of biological targets, such as a kinase inhibitor panel, various bacterial and fungal strains, and cancer cell lines.

High-throughput screening methods could be employed to efficiently assess its activity across a wide range of assays.

In-depth Mechanistic Studies:

Should any significant biological activity be identified, further studies should be conducted to elucidate the mechanism of action. This could involve biochemical assays, cellular imaging, and target identification techniques.

Analogue Synthesis and SAR Studies:

Systematic synthesis of a library of related compounds with variations in the position and nature of the substituents on both phenyl rings.

These studies would help to establish clear structure-activity relationships, guiding the design of more potent and selective derivatives.

Methodological advancements that could be leveraged include:

Modern Synthetic Methods: Utilizing advanced synthetic methodologies for the preparation of unsymmetrical ureas, which may offer improved yields, purity, and functional group tolerance. mdpi.com

Computational Modeling: Employing molecular docking and other computational techniques to predict potential biological targets and guide the design of new analogs.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the research process can help to prioritize compounds with more favorable drug-like characteristics. nih.gov

A focused research effort on This compound has the potential to contribute new knowledge to the field of urea chemistry and potentially yield a novel chemical tool or therapeutic lead.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, and how can reaction conditions be systematically optimized?

Answer: The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with amines under controlled conditions. For example, analogous compounds like 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea are synthesized using a two-step protocol: (1) preparation of the isocyanate intermediate via phosgenation of the corresponding aniline, and (2) reaction with a nitro-substituted aniline in anhydrous dichloromethane or toluene under reflux, with triethylamine as a base to neutralize HCl byproducts . Optimization can employ factorial design experiments to test variables like solvent polarity (e.g., DCM vs. THF), temperature (25–80°C), and stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer: Characterization should include:

- HPLC/MS : To confirm molecular weight (expected [M+H]+ = 314.28) and detect impurities.

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., acetyl and nitro groups). For example, the acetyl group’s carbonyl signal typically appears at ~200 ppm in ¹³C NMR, while nitro groups influence aromatic proton splitting patterns .

- X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally similar compounds (e.g., 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, which has a C–F bond length of 1.35 Å and urea C=O of 1.23 Å) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:

- Antiproliferative screening : Use the NCI-60 cancer cell line panel to assess growth inhibition (GI50 values), following protocols for analogous urea derivatives like 3-phenyl-4-(pyridin-3-yl)phenylureas, which showed GI50 < 10 µM in leukemia cells .

- Kinase inhibition assays : Test against tyrosine kinases (e.g., VEGFR2) due to structural similarity to linifanib, a urea-based kinase inhibitor .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model protonation states and tautomeric equilibria. For example, the urea moiety’s hydrogen-bonding capacity can stabilize enol tautomers in acidic media .

- Molecular dynamics (MD) simulations : Simulate solvation in water/DMSO mixtures (e.g., using GROMACS) to predict aggregation tendencies or hydrolysis pathways .

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies for urea derivatives?

Answer:

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC50 vs. logP). For instance, conflicting solubility data for nitro-substituted ureas may arise from crystallinity differences, which can be addressed via amorphous solid dispersion screening .

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish true inhibition from assay artifacts .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Continuous flow chemistry : Reduces exothermic risks in isocyanate reactions and improves yield consistency (e.g., 85–92% yield achieved for similar ureas using microreactors) .

- Green chemistry approaches : Replace phosgene with safer carbamoylating agents (e.g., triphosgene) and optimize solvent recovery via membrane separation technologies .

Q. How can the electronic effects of the acetyl and nitro substituents influence the compound’s spectroscopic and reactive properties?

Answer:

- UV-Vis spectroscopy : Nitro groups induce a bathochromic shift in λmax (e.g., ~350 nm in DMSO) due to extended conjugation, while acetyl groups increase molar absorptivity .

- Electrochemical profiling : Cyclic voltammetry in acetonitrile reveals nitro group reduction potentials at ~-0.8 V (vs. Ag/AgCl), critical for assessing redox stability in biological environments .

Methodological Notes

- Contradictory evidence : Synthesis protocols in vs. highlight solvent-dependent yields. Recommend comparing toluene (higher boiling point) vs. DCM (faster kinetics) for specific intermediates.

- Advanced tools : ICReDD’s reaction path search algorithms () integrate computational predictions with high-throughput experimentation to accelerate optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.